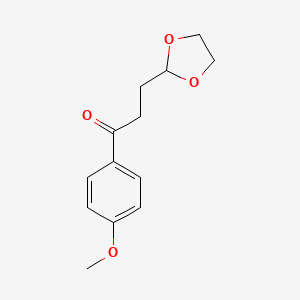
BENZYL 2-(2-AMINOACETAMIDO)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZYL 2-(2-AMINOACETAMIDO)ACETATE is a chemical compound with the molecular formula C11H14N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzyl group attached to a glycine derivative, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-(2-AMINOACETAMIDO)ACETATE typically involves the reaction of benzyl chloroacetate with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the carbonyl carbon of benzyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Benzyl chloroacetate, glycine, sodium hydroxide
Solvent: Water or ethanol
Temperature: Room temperature to 50°C
Time: 2-4 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
BENZYL 2-(2-AMINOACETAMIDO)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl 2-[(2-carboxyacetyl)amino]acetate or Benzyl 2-[(2-formylacetyl)amino]acetate.
Reduction: Benzyl 2-[(2-aminoethyl)amino]acetate or Benzyl 2-[(2-hydroxyacetyl)amino]acetate.
Substitution: Various substituted benzyl derivatives depending on the substituent used.
Applications De Recherche Scientifique
BENZYL 2-(2-AMINOACETAMIDO)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Acts as a precursor for the synthesis of peptides and proteins. It is used in enzyme studies and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of BENZYL 2-(2-AMINOACETAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive peptides. The compound can also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparaison Avec Des Composés Similaires
BENZYL 2-(2-AMINOACETAMIDO)ACETATE can be compared with other similar compounds such as:
Benzyl 2-[(2-aminoethyl)amino]acetate: Similar structure but with an ethyl group instead of an acetyl group. It has different reactivity and applications.
Benzyl 2-[(2-hydroxyacetyl)amino]acetate: Contains a hydroxy group, making it more hydrophilic and reactive in different chemical environments.
Benzyl 2-[(2-carboxyacetyl)amino]acetate: The presence of a carboxy group makes it more acidic and suitable for different types of reactions.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to undergo a wide range of chemical reactions, making it valuable for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different domains.
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
benzyl 2-[(2-aminoacetyl)amino]acetate |
InChI |
InChI=1S/C11H14N2O3/c12-6-10(14)13-7-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14) |
Clé InChI |
VJQSKANWSASIPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Nitroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8797871.png)

